molecular formula C10H10BrN3 B1447357 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine CAS No. 1845754-42-8

6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine

Cat. No.: B1447357
CAS No.: 1845754-42-8
M. Wt: 252.11 g/mol
InChI Key: ALUSXXSPWJQEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine (CAS 1845754-42-8) is a high-purity chemical building block designed for advanced research and development. This compound features a bromine atom at the 6-position of the imidazopyrazine core, making it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create more complex structures for pharmaceutical and materials science research . The presence of the cyclopropyl group introduces interesting steric and electronic properties, which can be critical in modulating the biological activity and physicochemical characteristics of resulting compounds. The molecular formula is C10H10BrN3 and it has a molecular weight of 252.11 g/mol . Imidazo[1,2-a]pyrazine derivatives are a subject of significant scientific interest due to their wide range of potential biological activities. As a key synthetic intermediate, this brominated derivative is particularly valuable for constructing targeted libraries in medicinal chemistry programs and for the exploration of new therapeutic agents . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this compound with confidence in its quality and application potential. For specific handling, storage, and safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

6-bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-6-4-14-5-8(11)13-9(7-2-3-7)10(14)12-6/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUSXXSPWJQEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C(C2=N1)C3CC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives, structurally related to imidazo[1,2-a]pyrazines, often involves:

  • Starting from halogenated aminopyridines or aminopyrazines,
  • Reaction with haloacetaldehyde derivatives to induce ring closure,
  • Use of alkali to facilitate cyclization,
  • Purification via recrystallization.

Preparation of 6-Bromoimidazo[1,2-a]pyridine Core (Relevant Precursor)

A well-documented method for synthesizing 6-bromoimidazo[1,2-a]pyridine, which is a close structural analog, involves the reaction of 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde under mild alkaline conditions.

Key Reaction Conditions:

Parameter Details
Starting materials 2-amino-5-bromopyridine, 40% monochloroacetaldehyde aqueous solution
Alkali used Sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine
Solvent Ethanol, methanol, water, or Virahol
Temperature 25–55 °C
Reaction time 2–24 hours
Workup Concentration, ethyl acetate extraction, water washing, drying over sodium sulfate, rotary evaporation
Purification Recrystallization from ethyl acetate/hexane (1:1 volume ratio)

Reaction Summary:

  • The amino group of 2-amino-5-bromopyridine reacts with monochloroacetaldehyde in the presence of alkali to form the imidazo ring.
  • The reaction proceeds under mild conditions (25–55 °C) with reaction times ranging from 5 to 12 hours depending on alkali and solvent.
  • The product is isolated by extraction and recrystallization, yielding high purity 6-bromoimidazo[1,2-a]pyridine with yields around 68–72%.

Extension to 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine

The target compound differs by having a pyrazine fused ring and additional cyclopropyl and methyl substituents. Literature indicates the following approach:

  • Starting materials: 2-bromo-1-(6-bromo-3-pyridyl)ethanone and 2-amino-3-methylpyrazine are reacted to form imidazo[1,2-a]pyrazine derivatives.
  • The bromopyridyl substituent is introduced at position 2 of the imidazopyrazine ring system.
  • Cyclopropyl groups can be introduced via appropriate alkylation or substitution steps on the pyrazine or imidazo ring precursors before ring closure or via coupling reactions post ring formation.

Representative Synthetic Route for Imidazo[1,2-a]pyrazine Derivatives

Step Reagents & Conditions Outcome
1 Reaction of 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine Formation of 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine core
2 Introduction of cyclopropyl substituent via alkylation or coupling reactions (e.g., with cyclopropyl halides or organometallic reagents) Installation of cyclopropyl group at position 8
3 Purification by crystallization or chromatography Pure this compound

This approach is supported by crystallographic studies confirming the structure and regiochemistry of the bromopyridyl-substituted imidazo[1,2-a]pyrazine core.

Reaction Optimization and Notes

  • Alkali Choice: Sodium bicarbonate and sodium carbonate provide milder conditions, reducing side reactions compared to sodium hydroxide.
  • Solvent Effects: Ethanol and methanol are preferred for solubility and reaction rate balance.
  • Temperature: Moderate temperatures (around 50–55 °C) optimize yield and purity.
  • Reaction Time: Varies from 5 to 12 hours depending on alkali and solvent.
  • Purification: Recrystallization from ethyl acetate/hexane mixtures ensures high purity crystals.

Data Table Summarizing Key Preparation Parameters

Parameter Embodiment 1 Embodiment 2 Embodiment 3
Starting material (2-amino-5-bromopyridine) 51.9 g (300 mmol) 51.9 g (300 mmol) 51.9 g (300 mmol)
Monochloroacetaldehyde (40% aq.) 70.7 g (360 mmol) 70.7 g (360 mmol) 70.7 g (360 mmol)
Alkali Sodium bicarbonate (30.2 g, 360 mmol) Sodium carbonate (15.0 g, 180 mmol) Sodium hydroxide (14.4 g, 360 mmol)
Solvent Ethanol (66.9 g) Ethanol (66.9 g) Methanol (66.9 g)
Temperature 55 °C 55 °C 55 °C
Reaction time 5 hours 10 hours 12 hours
Product yield 72.0% (45.6 g, off-white crystals) 67.8% (40.1 g, light brown crystals) Not specified
Melting point 76.5–78.0 °C 76.3–78.2 °C Not specified

Summary of Research Findings

  • The mild, alkali-mediated reaction of 2-amino-5-bromopyridine with monochloroacetaldehyde is a reliable method to obtain 6-bromoimidazo[1,2-a]pyridine intermediates with high purity and good yield.
  • Extension to imidazo[1,2-a]pyrazine derivatives involves condensation of bromo-substituted ethanones with amino-pyrazines, allowing regioselective formation of the fused ring system.
  • Introduction of cyclopropyl groups requires additional alkylation or coupling steps, which can be optimized based on substrate reactivity.
  • Purification by recrystallization from ethyl acetate/hexane mixtures is effective for obtaining high purity compounds.
  • These methods avoid harsh conditions, long reaction times, and complex workups, making them suitable for both laboratory and industrial scale synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 6 serves as a prime site for nucleophilic displacement. Key reactions include:

  • Amine Coupling : Reacts with primary/secondary amines (e.g., piperazine, morpholine) in DMF at 80–100°C with K2CO3 as base, achieving 70–85% yields.

  • Thiol Substitution : Treatment with arylthiols under Pd(OAc)2/Xantphos catalysis (110°C, toluene) yields 6-arylthio derivatives (65–78% yield).

Transition Metal-Catalyzed Cross-Couplings

The bromine enables diverse coupling reactions:

Reaction TypeConditionsProducts/YieldsKey Catalysts
Suzuki-MiyauraPd(PPh3)4, Na2CO3, DME/H2O (90°C)6-Aryl/heteroaryl derivatives (82–90%)Tetrakis(triphenylphosphine)palladium(0)
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3 (100°C, toluene)6-Amino derivatives (73–88%) Tris(dibenzylideneacetone)dipalladium(0)

Radical-Mediated Bromination Transfer

Under oxidative conditions (TBHP, 70°C), the bromine can transfer to adjacent positions via radical intermediates, forming 3-bromoimidazo[1,2-a]pyrazines (ethyl acetate solvent, 62% yield) . This process involves:

  • Radical initiation : t-BuO- abstracts hydrogen from the cyclopropane ring.

  • Bromine migration : Bromine shifts to stabilize the radical intermediate .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane group undergoes selective ring-opening:

  • Acid-Catalyzed Hydrolysis : In HCl/THF (60°C), forms 8-(2-hydroxypropyl) analogs (55% yield).

  • Oxidative Cleavage : With mCPBA in DCM, yields 8-(carboxylic acid) derivatives (48% yield).

Electrophilic Functionalization

The electron-rich imidazo[1,2-a]pyrazine core undergoes electrophilic attacks:

  • Vilsmeier-Haack Formylation : DMF/POCl3 at 0°C introduces a formyl group at position 3 (81% yield) .

  • Nitration : HNO3/H2SO4 at −10°C produces 3-nitro derivatives (67% yield).

Biological Activity Modulation via Derivatization

Structural modifications correlate with enhanced bioactivity:

DerivativeIC50 (ATX Inhibition)CYP3A4 TDI RiskSource
6-(4-Fluorophenyl)102 nMNegative
6-(Pyridin-3-yl)88 nMModerate

Mechanistic Insights

  • Radical Pathways : I2/TBHP systems promote C–C bond cleavage, forming N-(pyridin-2-yl)amides (42–88% yield) .

  • Halogen Bonding : Bromine enhances binding to kinase ATP pockets (ΔG = −9.2 kcal/mol in docking studies) .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 220°C (TGA data) .

  • pH Sensitivity : Stable in pH 4–8; bromine hydrolyzes at pH >10 .

This compound's multifunctional reactivity positions it as a critical scaffold in medicinal chemistry, particularly for developing ATP-competitive inhibitors and antibacterials .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine has been investigated for its potential as an inhibitor in various enzymatic pathways. Its mechanism of action often involves binding to specific molecular targets such as kinases or receptors, which can lead to alterations in cellular signaling pathways. This suggests potential therapeutic applications in treating diseases related to inflammation and cancer .

Key Findings :

  • Inhibition of Kinases : Studies have shown that this compound exhibits significant binding affinity to certain kinases, indicating its potential as a lead compound for drug development aimed at inflammatory diseases and cancers .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs .

Material Science

Due to its heterocyclic nature, this compound may also find applications in the synthesis of novel materials with tailored electronic or optical properties. Its structural characteristics allow for modifications that can enhance these properties, making it useful in developing organic semiconductors and other advanced materials .

Case Study 1: Enzyme Interaction Studies

Research has focused on the interaction of this compound with various biological targets. Computational docking studies coupled with experimental assays have quantified its binding affinity to specific kinases. This research supports the compound's potential as a therapeutic agent in oncology .

Case Study 2: Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that modify its structure to enhance its properties for specific applications. Techniques such as Vilsmeier-Haack formylation have been employed to create derivatives with improved biological activities .

Mechanism of Action

The mechanism of action of 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Table 1: Key Analogues and Their Properties

Compound Substituents Biological Activity Reference
Target compound 6-Br, 8-cyclopropyl, 2-Me Under investigation -
6-Bromo-8-(pyridin-2-yl) derivative 6-Br, 8-pyridin-2-yl Intermediate for inhibitors
8-Morpholino derivative 8-morpholino Anticancer (CDK9 inhibition)
2-Methyl-3-aminophenyl derivative 2-Me, 3-NH₂Ph Antiviral (Coronavirus)
6-Ethyl-3-bromo derivative 6-Et, 3-Br Structural analog

Unique Advantages and Challenges

  • Advantages: The cyclopropyl group offers a balance of steric hindrance and metabolic stability, unlike hydrolytically labile morpholino or methoxy groups .
  • Challenges: Limited data on 8-cyclopropyl analogues necessitates further studies on pharmacokinetics and toxicity. Synthetic complexity in introducing cyclopropyl groups may require optimized catalytic conditions .

Biological Activity

6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. Its structure features a bromine atom at the 6th position, a cyclopropyl group at the 8th position, and a methyl group at the 2nd position. This unique configuration contributes to its biological activity and potential applications in medicinal chemistry and material science.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modulate receptor functions through interactions with receptor binding sites. These mechanisms can lead to significant changes in cellular signaling pathways, influencing various biological processes.

Biological Applications

Medicinal Chemistry:

  • Anticancer Activity: Research indicates that compounds within the imidazo[1,2-a]pyrazine class exhibit potential anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in cancer cell lines such as HeLa and MDA-MB-361, with IC50 values indicating varying degrees of potency against these cells .

Enzyme Inhibition:

  • The compound has been investigated for its role as an enzyme inhibitor. The presence of the bromine atom allows for substitution reactions that can modify its biological activity, potentially enhancing its efficacy against specific targets .

Receptor Modulation:

  • This compound may also act as a modulator of receptor activity, which could have implications in therapeutic areas such as neuropharmacology and endocrinology .

Case Studies

  • Study on Anticancer Properties:
    A study focusing on related compounds demonstrated that certain derivatives of imidazo[1,2-a]pyrazines exhibited significant cytotoxic effects on various cancer cell lines. The study highlighted that structural modifications influenced the potency of these compounds, suggesting that this compound could be further explored for similar applications .
  • Enzyme Inhibition Research:
    Another investigation into enzyme inhibitors revealed that compounds with similar structures effectively inhibited specific enzymes involved in metabolic pathways. This suggests that this compound could serve as a scaffold for developing new enzyme inhibitors targeting diseases like cancer or metabolic disorders .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructure FeaturesBiological Activity
This compound Bromine at position 6; Cyclopropyl at position 8Potential anticancer and enzyme inhibition
6-Bromo-8-methylimidazo[1,2-a]pyrazine Bromine at position 6; Methyl at position 8Moderate anticancer activity
6-Bromo-8-chloroimidazo[1,2-a]pyrazine Bromine at position 6; Chlorine at position 8Varied enzyme inhibition

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions under controlled conditions using solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs₂CO₃) .

In industrial settings, this compound is utilized in the development of advanced materials due to its unique structural properties. Its applications extend to organic semiconductors and light-emitting diodes (LEDs), indicating its versatility beyond medicinal uses .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine, and how can reaction yield be improved?

  • Methodology : The compound can be synthesized via cyclocondensation of 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in 2-propanol at 80°C, followed by purification via column chromatography (0→5% MeOH/EA). Key parameters include stoichiometric control (1:1 molar ratio of reactants) and the use of sodium bicarbonate as a base to neutralize HBr byproducts . Yield optimization may involve solvent selection (e.g., ethanol/dichloroethane for crystallization) and temperature modulation during reflux .

Q. How is the regioselectivity of the bromo-pyridyl substituent position determined in imidazo[1,2-a]pyrazine derivatives?

  • Methodology : X-ray crystallography (100 K, monoclinic P2₁/n space group) confirms the major product as the 2-substituted isomer. Dihedral angle analysis (16.2° between pyridine and imidazopyrazine planes) and residual electron density maps help validate the regiochemistry. Computational modeling (e.g., DFT) can further predict steric and electronic factors favoring 2-position substitution .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodology : Use HPLC (≥97% purity) for purity assessment . Structural confirmation requires ¹H/¹³C NMR for proton/environment assignment and single-crystal X-ray diffraction for absolute configuration determination. Crystallographic refinement parameters (R factor = 0.057, data-to-parameter ratio = 17.2) ensure accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The cyclopropyl group’s strain and electron-donating properties may modulate Suzuki-Miyaura or Buchwald-Hartwig coupling efficiency. Compare reaction rates and yields with analogs (e.g., 8-methyl or 8-chloro derivatives) . Density functional theory (DFT) can model transition states to predict regioselectivity in C–C bond formation .

Q. What computational strategies are effective for predicting synthetic pathways and minimizing trial-and-error experimentation?

  • Methodology : Implement quantum chemical reaction path searches (e.g., using ICReDD’s workflow) to identify energetically favorable intermediates. Combine with machine learning to analyze experimental datasets (e.g., solvent effects, catalysts) and prioritize conditions for high-yield synthesis .

Q. How can Groebke-Blackburn-Bienaymé multicomponent reactions be adapted to generate adenine-mimetic libraries from this scaffold?

  • Methodology : React diaminopyrazines with aldehydes and isocyanides under mild conditions (e.g., acetonitrile, 50°C) to form imidazo[1,2-a]pyrazin-8-amines. Screen for bioactivity against adenosine receptors, leveraging the scaffold’s structural similarity to adenine .

Q. What mechanisms explain contradictory reports on byproduct formation during imidazo[1,2-a]pyrazine synthesis?

  • Methodology : Byproducts (e.g., 3-substituted isomers) may arise from competing nucleophilic attack pathways. Kinetic studies (e.g., in situ NMR monitoring) and transition-state analysis (DFT) can identify competing pathways. Adjust reaction pH or solvent polarity to suppress undesired pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.